N-Butyl-N-nitrosobutyramide
Description
N-Butyl-N-nitrosobutyramide is a nitrosamide compound characterized by a nitroso group (-NO) attached to a butyl-substituted amide backbone. Nitrosamines like these are of significant interest due to their roles in industrial applications and concerns about carcinogenicity.
Properties
CAS No. |
78455-93-3 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-butyl-N-nitrosobutanamide |
InChI |
InChI=1S/C8H16N2O2/c1-3-5-7-10(9-12)8(11)6-4-2/h3-7H2,1-2H3 |
InChI Key |
UQJUSEGWOAZTEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C(=O)CCC)N=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Functional Groups
The key distinction among these compounds lies in their functional groups and substituents:
- N-Butyl-N-nitrosobutyramide : Contains a nitroso group bonded to a butylamide moiety (-CONH-Bu).
- N-Nitrosodibutylamine (NDBA) : Features two butyl chains attached to the nitrogen atom of the nitroso group (C₈H₁₈N₂O; CAS 924-16-3).
- N-Butyl-N-(2,4-dihydroxybutyl)nitrosamine : Includes hydroxyl groups on the butyl chain (C₈H₁₈N₂O₃).
These structural differences influence polarity, solubility, and reactivity.
Physicochemical Properties
Theoretical estimates suggest this compound may exhibit moderate polarity due to its amide group, contrasting with NDBA’s lipophilicity and the hydroxylated analog’s enhanced solubility.
Toxicological and Regulatory Profiles
- NDBA: Classified as a probable human carcinogen (IARC Group 2A) due to its ability to alkylate DNA. It is regulated in pharmaceuticals and food products, with stringent limits (e.g., USP Reference Standard 1466641).
- N-Butyl-N-(2,4-dihydroxybutyl)nitrosamine: Limited toxicity data available, but hydroxylation may reduce metabolic activation compared to NDBA.
- Regulatory scrutiny would parallel NDBA, emphasizing trace-level monitoring.
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